Brompheniramine
Overview
Description
Brompheniramine is a first-generation antihistamine drug belonging to the propylamine class. It is commonly used to treat symptoms of the common cold and allergic rhinitis, such as runny nose, itchy eyes, watery eyes, and sneezing. This compound works by acting as an antagonist of histamine H1 receptors, which helps alleviate allergic symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Brompheniramine can be synthesized through a series of chemical reactions. One common method involves the reaction of 4-bromobenzyl cyanide with 2-pyridylmagnesium bromide, followed by reduction with lithium aluminum hydride to yield the desired product . The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the same basic synthetic route but is optimized for efficiency and cost-effectiveness. The final product is purified through crystallization and other separation techniques to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Brompheniramine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various this compound derivatives and metabolites, which can have different pharmacological properties .
Scientific Research Applications
Brompheniramine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of antihistamine activity and receptor binding.
Biology: this compound is used in research on allergic reactions and immune response.
Medicine: It is studied for its efficacy in treating allergic conditions and its potential side effects.
Industry: This compound is used in the formulation of over-the-counter medications for allergy relief.
Mechanism of Action
Brompheniramine exerts its effects by acting as an antagonist of histamine H1 receptors. When histamine binds to these receptors, it triggers allergic symptoms such as itching, sneezing, and runny nose. By blocking these receptors, this compound prevents histamine from exerting its effects, thereby alleviating allergic symptoms. Additionally, this compound has moderate antimuscarinic and anticholinergic effects, which contribute to its sedative properties .
Comparison with Similar Compounds
Brompheniramine is part of a series of antihistamines that include pheniramine and its halogenated derivatives such as fluorpheniramine, chlorpheniramine, and iodopheniramine. These compounds share a similar chemical structure but differ in the halogen atom present in the benzene ring. This compound is unique in that it contains a bromine atom, which influences its pharmacological properties and receptor binding affinity .
List of Similar Compounds
- Pheniramine
- Fluorpheniramine
- Chlorpheniramine
- Iodopheniramine
- Dexchlorpheniramine
- Triprolidine
Properties
IUPAC Name |
3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIGNSYAACHWNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
980-71-2 (maleate (1:1)) | |
Record name | Brompheniramine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5022691 | |
Record name | Brompheniramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Brompheniramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001941 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
150 °C at 0.5 mm Hg | |
Record name | Brompheniramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00835 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | BROMPHENIRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3017 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Freely soluble (maleate salt), ODORLESS; WHITE, CRYSTALLINE POWDER; 1 G SOL IN ABOUT 15 ML CHLOROFORM, ABOUT 5 ML WATER, ABOUT 15 ML ALC /MALEATE/, SOL IN BENZENE /MALEATE/, Soluble in dilute acids | |
Record name | Brompheniramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00835 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | BROMPHENIRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3017 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Brompheniramine is an antagonist of the H1 histamine receptors with moderate antimuscarinic actions, as with other common antihistamines such as diphenhydramine. Due to its anticholindergic effects, brompheniramine may cause drowsiness, sedation, dry mouth, dry throat, blurred vision, and increased heart rate., H1 antagonists inhibit most of the effects of histamine on smooth muscles, especially the constriction of respiratory smooth muscle. /Histamine Antagonists: H1 Antagonists/, H1 antagonists strongly block the increased capillary permeability and formation of edema and wheal brought about by histamine. /Histamine Antagonists: H1 Antagonists/, Antihistamines competitively antagonize most of the smooth muscle stimulating actions of histamine on the H1-receptors of the GI tract, uterus, large blood vessels, and bronchial muscle. Contraction of the sphincter of Oddi and bile duct may be mediated in part by H1-receptors, and opiate-induced contraction of biliary smooth muscle has been antagonized by antihistamines. The drugs only are feebly antagonistic to bronchospasm induced by antigen-antibody reactions. Antihistamines also effectively antagonize the action of histamine that results in increased capillary permeability and the formation of edema. H1-receptor antagonists also suppress flare and pruritus that accompany the endogenous release of histamine. Antihistamines appear to act by blocking H1-receptor sites, thereby preventing the action of histamine on the cell; they do not chemically inactivate or physiologically antagonize histamine nor do they prevent the release of histamine. Antihistamines do not block the stimulating effect of histamine on gastric acid secretion, which is mediated by H2-receptors of the parietal cells. /Antihistamine drugs/, ... Affinities of two commonly used over-the-counter antihistamines, brompheniramine and chlorpheniramine, as well as terfenadine in comparison with atropine at the five human muscarinic cholinergic receptor subtypes using CHO cells stably transfected with the individual subtypes /were evaluated/. Atropine was more potent than all three drugs at m1-m5 (p<0.01). No significant difference was observed between chlorpheniramine and brompheniramine. Atropine, brompheniramine, and chlorpheniramine could not discriminate between m1-m5. ... | |
Record name | Brompheniramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00835 | |
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Record name | BROMPHENIRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3017 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Oily liquid with slightly yellow color | |
CAS No. |
86-22-6 | |
Record name | (±)-Brompheniramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Brompheniramine [INN:BAN] | |
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Record name | Brompheniramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00835 | |
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Record name | 2-Pyridinepropanamine, .gamma.-(4-bromophenyl)-N,N-dimethyl- | |
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Record name | Brompheniramine | |
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Record name | Brompheniramine | |
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Record name | BROMPHENIRAMINE | |
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Record name | BROMPHENIRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3017 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Brompheniramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001941 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
< 25 °C, pH of 2% aq soln about 5; mp: 132-134 °C; crystals /Maleate/ | |
Record name | Brompheniramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00835 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | BROMPHENIRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3017 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Brompheniramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001941 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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